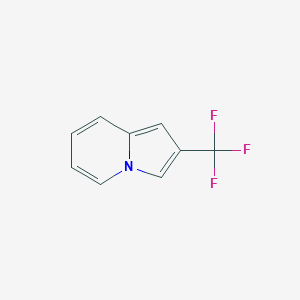

2-(Trifluoromethyl)indolizine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)indolizine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c10-9(11,12)7-5-8-3-1-2-4-13(8)6-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBULMMIZURQLIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Trifluoromethyl Indolizine and Derivatives

Annulation Reactions via Pyridinium (B92312) Ylides for Trifluoromethylated Indolizines

The reaction between pyridinium ylides and various dipolarophiles represents a classical and highly effective method for constructing the indolizine (B1195054) ring system. ijettjournal.orgresearchgate.net This approach is predicated on the 1,3-dipolar character of the pyridinium ylide, which allows it to undergo cycloaddition reactions.

[3+2] Cycloaddition Pathways with Pyridinium Ylides and Fluorinated Dipolarophiles

The most direct and convergent route to the indolizine core is the [3+2] cycloaddition (or 1,3-dipolar cycloaddition) reaction. researchgate.net In this pathway, a pyridinium ylide, acting as a three-atom (C-N-C) 1,3-dipole, reacts with a two-atom component (the dipolarophile), typically an alkene or alkyne, to form a five-membered ring fused to the original pyridine (B92270) ring. ijettjournal.orgnih.gov

To introduce a trifluoromethyl group at the 2-position of the indolizine, a strategy involves reacting a suitable pyridinium ylide with a trifluoromethyl-containing dipolarophile. For instance, the reaction of a pyridinium ylide with an alkyne bearing a trifluoromethyl group, such as 3,3,3-trifluoropropyne, can theoretically lead to the desired 2-(trifluoromethyl)indolizine scaffold after the initial cycloaddition and subsequent aromatization. The versatility of this method allows for the synthesis of a wide array of functionalized indolizines by varying the substituents on both the pyridinium ylide and the dipolarophile. ijettjournal.orgacs.org While many examples in the literature focus on electron-deficient alkynes like dimethyl acetylenedicarboxylate (DMAD), the principle extends to fluorinated reactants. ijettjournal.org

Generation of Pyridinium (Trifluoromethyl)methylide Intermediates

An alternative and powerful strategy involves reversing the roles of the reactants: the trifluoromethyl group is introduced via the pyridinium ylide itself. This requires the generation of a pyridinium (trifluoromethyl)methylide intermediate. Research has demonstrated that N-(2,2,2-trifluoroethyl)pyridinium triflate can serve as a precursor to this key intermediate. researchgate.net

Upon treatment with a base, the precursor salt is deprotonated to form the reactive pyridinium (trifluoromethyl)methylide. This ylide can then be trapped in situ by a suitable dipolarophile, such as an acetylene (B1199291) derivative. The initial cycloadduct, a dihydroindolizine, may subsequently undergo dehydrogenation to yield the aromatic trifluoromethylated indolizine. researchgate.net This method has been successfully used to produce indolizines, providing evidence for the transient existence of the pyridinium (trifluoromethyl)methylide. researchgate.net A notable early synthesis of a 3-(trifluoromethyl)indolizine utilized a similar approach, generating 2,2,2-trifluoro-1-(pyridin-1-ium-1-yl)ethan-1-ide in situ for cycloaddition with an alkyne, albeit in low yields. acs.org

Regioselectivity and Diastereoselectivity in Ylide-Mediated Syntheses of Trifluoromethylated Indolizines

The regiochemical outcome of the [3+2] cycloaddition is a critical factor, determining the final position of the trifluoromethyl group on the indolizine ring. When an unsymmetrical dipolarophile reacts with the pyridinium ylide, two different regioisomers can potentially be formed. The regioselectivity is governed by a combination of steric and electronic factors, including the frontier molecular orbitals (HOMO-LUMO interactions) of the ylide and the dipolarophile.

While specific studies detailing the regioselectivity for the synthesis of this compound are not extensively documented, general principles of 1,3-dipolar cycloadditions apply. The electron-withdrawing nature of the trifluoromethyl group significantly influences the electronic properties of the dipolarophile or the ylide, thereby directing the orientation of the addition. For instance, in the reaction of a pyridinium ylide with a CF3-substituted alkyne, the relative energies of the transition states leading to the different regioisomers will dictate the product distribution. Similarly, diastereoselectivity becomes important when the reaction creates new chiral centers, particularly in the synthesis of partially saturated indolizine derivatives (indolizidines), where the facial selectivity of the cycloaddition can be controlled. rsc.orgacs.org

Metal-Catalyzed Approaches for this compound Synthesis

Modern synthetic chemistry has increasingly turned to metal catalysis to achieve transformations that are difficult under classical conditions. These methods offer high efficiency, selectivity, and functional group tolerance.

Photoredox Catalysis for Late-Stage Trifluoromethylation of Indolizines

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-CF3 bonds under mild conditions. researchgate.netnih.gov This strategy is particularly valuable for the late-stage functionalization of complex molecules, where a pre-formed indolizine core is trifluoromethylated directly. nih.govacs.org

In a typical catalytic cycle, a photosensitizer (often a ruthenium or iridium complex) absorbs visible light and enters an excited state. nih.gov This excited-state catalyst can then engage in a single-electron transfer (SET) with a trifluoromethyl source, such as Umemoto's or Togni's reagents, to generate a trifluoromethyl radical (•CF3). nih.govnih.gov This highly reactive radical can then add to the electron-rich indolizine ring. Subsequent oxidation of the resulting radical intermediate and deprotonation restores aromaticity, yielding the trifluoromethylated indolizine. nih.gov

While much of the reported work has focused on the C3-trifluoromethylation of indolizines due to the inherent reactivity of that position, this methodology demonstrates the feasibility of direct C-H trifluoromethylation on the indolizine scaffold. nih.govacs.org The regioselectivity of the radical attack is a key challenge that can be influenced by the electronic and steric properties of the indolizine substrate.

Below is a table summarizing the results of a photocatalyzed late-stage trifluoromethylation of various indolizine substrates, primarily at the C3 position, which illustrates the general applicability of the method.

| Entry | Indolizine Substrate | Product Yield (%) |

| 1 | 2-phenylindolizine | 86 |

| 2 | 2-(p-tolyl)indolizine | 85 |

| 3 | 2-(4-methoxyphenyl)indolizine | 91 |

| 4 | 2-(4-chlorophenyl)indolizine | 84 |

| 5 | 1-methyl-2-phenylindolizine | 80 |

| 6 | 2-phenyl-1-(phenylsulfonyl)indolizine | 71 |

| 7 | 2-(thiophen-2-yl)indolizine | 55 |

| Data adapted from studies on C3-trifluoromethylation, illustrating the general effectiveness of photoredox catalysis on the indolizine core. nih.gov |

Palladium-Catalyzed Cyclization and Functionalization Routes

Palladium catalysis offers a versatile platform for the synthesis of N-heterocycles through various cross-coupling and cyclization reactions. rsc.org One powerful approach is the multicomponent synthesis of indolizines, where simple starting materials are combined in a one-pot reaction. For example, a palladium-catalyzed process involving 2-bromopyridines, imines, carbon monoxide, and alkynes has been developed. nih.govsemanticscholar.org This reaction proceeds through the carbonylative formation of a mesoionic pyridine-based 1,3-dipole, which then undergoes cycloaddition with the alkyne. nih.gov By employing a trifluoromethyl-substituted alkyne in this sequence, it would be possible to construct the this compound skeleton in a highly modular fashion.

Another relevant strategy is the palladium-catalyzed functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides, which has been used to synthesize trifluoromethyl-containing indoles and indolines. nih.govresearchgate.net This demonstrates the power of palladium to mediate the formation of C-C and C-N bonds necessary for building the heterocyclic core while incorporating the CF3 moiety. Adapting such cyclization and functionalization routes provides a promising, though less direct, avenue for the synthesis of this compound.

Copper-Catalyzed Oxidative Trifluoromethylation Strategies

Copper catalysis has emerged as a powerful tool for the formation of C-CF3 bonds. In the context of indolizine synthesis, copper-mediated oxidative annulation reactions represent a significant advancement. One notable strategy involves the [3+2]-annulation of in situ generated pyridinium ylides with α-substituted nitroalkenes.

A general method for the synthesis of substituted indolizines has been developed using copper(II) acetate-promoted oxidative [3+2]-annulation of α-fluoronitroalkenes with pyridinium ylides. rsc.org This approach provides efficient access to various 1-fluoroindolizines and is applicable to both electron-rich and electron-deficient nitroalkenes, as well as a range of pyridinium and isoquinolinium salts. rsc.org While this method primarily yields 1-fluoroindolizines, its principles can be adapted for the synthesis of trifluoromethylated analogs by employing appropriate trifluoromethyl-containing building blocks.

Mechanistically, these reactions are thought to proceed through the formation of a pyridinium ylide, which then undergoes a copper-mediated cycloaddition with the trifluoromethyl-activated alkene. Subsequent oxidation and aromatization lead to the final indolizine product.

While direct copper-catalyzed C-H trifluoromethylation of pre-formed indolizines is still an area of active research, related studies on indoles offer valuable insights. For instance, an efficient copper-catalyzed oxidative trifluoromethylation of indoles using the inexpensive and readily available Langlois reagent (CF3SO2Na) has been reported. acs.orgmdpi.com This reaction proceeds via a radical process and demonstrates that a base is crucial for the transformation. acs.orgmdpi.com Such methodologies could potentially be adapted for the late-stage functionalization of indolizine cores.

Other Transition Metal-Mediated Transformations for Trifluoromethylated Indolizines

Beyond copper, other transition metals, particularly palladium, have been instrumental in the synthesis of functionalized indolizines. Palladium-catalyzed cross-coupling and cycloisomerization cascades offer a straightforward route to substituted indolizines. An efficient palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids has been developed, providing access to 1,3-disubstituted indolizines. rsc.org The mechanism involves the formation of an allenyl pyridine intermediate followed by cyclization. rsc.org The incorporation of a trifluoromethyl group can be envisioned through the use of trifluoromethyl-substituted organoboronic acids.

Furthermore, a palladium-catalyzed method for the synthesis of α-trifluoromethyl benzylic amines via fluoroarylation of gem-difluoro-2-azadienes has been reported. nih.gov This reaction proceeds through an α-trifluoromethyl azaallyl-silver intermediate that undergoes transmetalation to palladium. While not a direct synthesis of indolizines, this methodology highlights the utility of palladium in constructing trifluoromethylated nitrogen-containing heterocycles.

Rhodium has also been employed in tandem C-C/C-N bond formation reactions. For example, an Rh(III)-catalyzed coupling of 2-arylquinazolinones with gem-difluorostyrenes has been developed to synthesize monofluoroalkenes and isoindolo[1,2-b]quinazolin-10(12H)-one derivatives. nih.gov The controlled stepwise breaking of C-F bonds is a key feature of this transformation. nih.gov

The broader field of transition-metal-catalyzed incorporation of fluorine-containing groups is a rich source of potential synthetic strategies for trifluoromethylated indolizines. nih.gov These methods often involve the use of specialized trifluoromethylating agents in conjunction with catalysts based on palladium, rhodium, gold, and other metals.

Metal-Free Synthetic Protocols for Trifluoromethylated Indolizines

The development of metal-free synthetic methods is a key goal in green chemistry, offering advantages in terms of cost, toxicity, and ease of purification. Several metal-free strategies for the synthesis of trifluoromethylated indolizines have been successfully developed.

Base-Promoted Annulation Reactions

A direct and early approach to trifluoromethylated indolizines involves the base-promoted reaction of pyridinium salts. The treatment of N-(2,2,2-trifluoroethyl)pyridinium triflate with a base, such as triethylamine or potassium carbonate, generates a pyridinium (trifluoromethyl)methylide intermediate. researchgate.net This ylide can then be trapped in a 1,3-dipolar cycloaddition reaction with suitable dipolarophiles like dimethyl acetylenedicarboxylate or perfluorobut-2-yne to afford 3-(trifluoromethyl)indolizine derivatives. researchgate.net

| Dipolarophile | Base | Product | Yield (%) |

| Dimethyl acetylenedicarboxylate | Et3N | Dimethyl 3-(trifluoromethyl)indolizine-1,2-dicarboxylate | 11 |

| Perfluorobut-2-yne | K2CO3 | 1,2,3-Tris(trifluoromethyl)indolizine | 12 |

| Perfluorobut-2-yne | Et3N | Ethyl-2,3-bis(trifluoromethyl)-2,3-dihydroindolizine-1-carboxylate | Not specified |

| Data sourced from Banks, R. E., & Mohialdin, S. N. (1988). researchgate.net |

Tandem C-N/C-C Bond Formation Methodologies

A direct metal-free method for the synthesis of perfluoroalkylated indolizines has been developed through a DIPEA-promoted tandem C-N/C-C bond formation. researchgate.net This transformation involves the reaction of various substituted pyridines and bromoacetyl derivatives with methyl perfluoroalk-2-ynoates, proceeding smoothly under mild conditions to give the desired products in good to excellent yields. researchgate.net

In a related metal-free approach, a domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed. nih.gov This method is compatible with a wide range of substrates and affords functionalized indolizines in moderate to excellent yields. nih.gov The adaptability of this protocol to trifluoromethyl-containing substrates makes it a promising route for the synthesis of 2-(trifluoromethyl)indolizines.

Organocatalyzed Routes to Trifluoromethylated Indolizine Scaffolds

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of complex molecules. A straightforward approach for the synthesis of tricyclic indolizines is based on an aqueous Morita–Baylis–Hillman (MBH) reaction between 2-pyridinecarbaldehydes and cyclic enones, organocatalyzed by a bifunctional Lewis base. rsc.org

Notably, the use of 5-trifluoromethyl-2-pyridinecarboxaldehyde as a substrate in this reaction has been successfully demonstrated, leading to the formation of the corresponding trifluoromethylated tricyclic indolizine. rsc.org This one-step process, which forms two new bonds (C-C and C-N), is performed in water and exhibits high atom economy. rsc.org

| Pyridine-2-carboxaldehyde | Cycloalkenone | Yield (%) |

| 5-(Trifluoromethyl)pyridine-2-carboxaldehyde | 2-Cyclohexenone | 31 |

| 5-(Trifluoromethyl)pyridine-2-carboxaldehyde | 2-Cycloheptenone | 45 |

| Data for the synthesis of tricyclic indolizines. Sourced from a study on one-pot organocatalyzed synthesis. rsc.org |

"On-Water" and Solvent-Free Conditions in Trifluoromethylindolizine Synthesis

The use of water as a solvent or even solvent-free conditions aligns with the principles of green chemistry. The aforementioned organocatalyzed synthesis of tricyclic indolizines, including a trifluoromethylated derivative, is conducted "on-water," highlighting the feasibility of aqueous media for such transformations. rsc.org

While specific examples of "on-water" or solvent-free synthesis of this compound are not extensively documented, related research provides a strong basis for their development. For instance, a mild, transition-metal-free, and efficient defluorinative cyclization of trifluoromethyl enones with phosphine (B1218219) oxides has been developed in a pure water solution. rsc.org This "on-water" reaction involves a sequence of intermolecular defluorophosphorylation and intramolecular defluoroheterocyclization. rsc.org

Furthermore, solvent-controlled, base-free syntheses of bis(trifluoromethyl)-cyclopropanes and -pyrazolines have been achieved via the cycloaddition of 2-trifluoromethyl-1,3-enynes with 2,2,2-trifluorodiazoethane. rsc.org The choice of solvent dictates the reaction outcome, demonstrating that solvent selection is a critical parameter in controlling the synthesis of trifluoromethylated heterocycles. rsc.org These examples underscore the potential for developing environmentally benign synthetic routes to this compound and its derivatives.

Divergent Synthetic Pathways to Substituted 2-(Trifluoromethyl)indolizines

The construction of the this compound core can be approached from various starting materials, primarily pyridine and pyrrole (B145914) derivatives. These pathways often involve strategic bond formations to assemble the bicyclic indolizine ring system with the desired trifluoromethyl substituent.

The use of pyridine derivatives as starting materials is a well-established strategy for indolizine synthesis, owing to the wide availability of substituted pyridines rsc.org. A common approach involves the generation of a pyridinium ylide, which then undergoes a [3+2] cycloaddition reaction with a suitable dipolarophile.

While direct examples of the synthesis of the parent this compound are not extensively documented, the synthesis of a related isomer, dimethyl 3-(trifluoromethyl)indolizine-1,2-dicarboxylate, has been achieved. This method involves the treatment of N-(2,2,2-trifluoroethyl)pyridinium triflate with dimethyl acetylenedicarboxylate in the presence of a base like triethylamine researchgate.net. This reaction proceeds through the in situ generation of a pyridinium (trifluoromethyl)methylide, which then undergoes cycloaddition. Although this example leads to a 3-substituted indolizine, it demonstrates the principle of using a trifluoromethyl-containing pyridinium salt as a precursor.

Another strategy involves the photochemical trifluoromethylation of pyridine N-oxides in the presence of trifluoroacetic anhydride, a reaction that has been successfully applied on a kilogram scale for other substrates nih.gov. This method offers a potential route to introduce a trifluoromethyl group onto a pre-formed indolizine precursor derived from a pyridine N-oxide.

The table below summarizes a representative synthesis of a trifluoromethylated indolizine derivative from a pyridine precursor.

| Starting Material | Reagent | Product | Yield | Reference |

| N-(2,2,2-trifluoroethyl)pyridinium triflate | Dimethyl acetylenedicarboxylate, Et3N | Dimethyl 3-(trifluoromethyl)indolizine-1,2-dicarboxylate | Not specified | researchgate.net |

Pyrrole derivatives serve as versatile building blocks for the synthesis of indolizines, where the pyrrole ring constitutes one part of the final bicyclic system. One notable approach involves the enantioselective synthesis of fluorinated indolizidinone derivatives, which are structurally related to indolizines. In this multi-step synthesis, 2-(trifluoromethyl)acryloyl chloride is coupled with a pyrrolidine-derived amine to form a key intermediate. Subsequent intramolecular reactions lead to the formation of the fused ring system nih.gov. This strategy highlights the use of a trifluoromethylated acyl chloride as a means to introduce the desired group.

Another relevant method is the cascade synthesis of indolizines from 2-formyl-1-propargylpyrroles rsc.org. This reaction proceeds through a condensation, cyclization, and aromatization sequence. While the direct application of this method to synthesize this compound has not been detailed, it presents a plausible pathway where a trifluoromethylated active methylene compound could be employed as the reaction partner.

A simple and efficient cascade reaction for constructing hydroxy-substituted indolizines from pyrrole-2-carbaldehydes and 4-halogenated acetoacetic esters has also been reported, offering another potential avenue for adaptation researchgate.net.

The following table presents an example of a synthesis starting from a pyrrole derivative to create a related fluorinated heterocyclic system.

| Starting Material | Key Reagent | Product Type | Reference |

| Pyrrolidine derivative | 2-(Trifluoromethyl)acryloyl chloride | Fluorinated Indolizidinone | nih.gov |

Cascade reactions and multicomponent strategies are highly efficient for the synthesis of complex molecules like indolizines from simple starting materials in a single pot, often with high atom economy researchgate.netnih.govorganic-chemistry.orgresearchgate.netnih.gov. A metal-free domino Michael/SN2/aromatization annulation of 2-pyridylacetates with bromonitroolefins has been developed for the synthesis of functionalized indolizines nih.gov. This methodology has been shown to be scalable to the gram scale nih.gov.

Visible light-promoted cascade trifluoromethylation/cyclization reactions have also emerged as a powerful tool. For instance, trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles have been synthesized using this approach, which could potentially be adapted for indolizine synthesis mdpi.com.

Multicomponent reactions (MCRs) are particularly attractive for generating molecular diversity. A recyclable stereoauxiliary aminocatalytic approach has been reported for the one-pot synthesis of trisubstituted indolizine-2-carbaldehydes via [3+2] annulations of acyl pyridines and α,β-unsaturated aldehydes. In this study, a substrate bearing a trifluoromethyl group on the pyridine ring was well-tolerated, leading to the corresponding trifluoromethyl-substituted indolizine derivative researchgate.net. Another multicomponent synthesis of indolizine derivatives has been reported using ethyl pyridine acetate and benzyl bromide as raw materials nih.gov.

The table below showcases examples of these efficient strategies leading to indolizine derivatives.

| Reaction Type | Starting Materials | Key Features | Product | Reference |

| Domino Reaction | 2-Pyridylacetates, Bromonitroolefins | Metal-free, Gram-scale demonstrated | Functionalized Indolizines | nih.gov |

| Multicomponent Reaction | Acyl Pyridines, α,β-Unsaturated Aldehydes | Recyclable catalyst, Tolerates CF3-substituents | Trisubstituted Indolizine-2-carbaldehydes | researchgate.net |

The direct incorporation of a trifluoromethyl group can be challenging, thus the use of specific fluorinated building blocks is a highly effective strategy.

Trifluoroacetaldehyde Methyl Hemiacetal: This compound is a versatile reagent in organic synthesis. It has been used in the regioselective synthesis of β-hydroxy-β-trifluoromethyl ketones from enamines and imines nih.gov. These products can serve as valuable precursors for the construction of more complex trifluoromethylated heterocycles.

β,β-Difluoro Peroxides: An effective method for the construction of functionalized indolizines has been developed utilizing β,β-difluoro peroxides as novel C2-building blocks. This protocol involves a [3+2] annulation with pyridinium ylides under base-mediated conditions, affording a broad range of multisubstituted indolizines in moderate to good yields mdpi.comnih.govresearchgate.netresearchgate.net. This method provides a straightforward and regioselective route to a wide range of substituted indolizines mdpi.com.

The following table highlights the use of these specific fluorinated building blocks.

| Fluorinated Building Block | Reaction Type | Product Type | Reference |

| Trifluoroacetaldehyde Methyl Hemiacetal | Reaction with enamines/imines | β-Hydroxy-β-trifluoromethyl ketones | nih.gov |

| β,β-Difluoro Peroxides | [3+2] Annulation with pyridinium ylides | Functionalized Indolizines | mdpi.comnih.govresearchgate.netresearchgate.net |

Scale-Up Synthesis and Methodological Efficiency for this compound Production

The transition from laboratory-scale synthesis to larger-scale production presents significant challenges. Methodological efficiency, cost-effectiveness, and robustness are key considerations. While specific documentation on the industrial-scale production of this compound is limited, several reported methodologies demonstrate potential for scalability.

For instance, a metal-free domino reaction for the synthesis of functionalized indolizines was successfully conducted on a gram-scale, indicating its potential for larger-scale applications nih.gov. Similarly, a multicomponent Kröhnke reaction for the synthesis of 2-trifluoromethyl pyridines has been demonstrated on a gram scale, which is a relevant precursor synthesis researchgate.net.

Furthermore, the development of a bench-scale pharmaceutical synthesis for a 2-(2-methyl-3-trifluoromethylanilino)nicotinic acid highlights the practical considerations for scaling up syntheses of trifluoromethyl-containing heterocyclic compounds dcu.ie. The optimization of downstream processing, as demonstrated for the anticancer lead compound illudin M, provides valuable insights into efficient purification and isolation strategies that are crucial for large-scale production nih.gov. These examples underscore the importance of developing robust and scalable synthetic routes to meet potential industrial demands.

Mechanistic Investigations of 2 Trifluoromethyl Indolizine Formation

Elucidation of Reaction Mechanisms in Cycloaddition and Annulation Reactions

The formation of the indolizine (B1195054) core, particularly with a trifluoromethyl substituent at the 2-position, is predominantly achieved through cycloaddition and annulation reactions. The most prominent of these is the [3+2] cycloaddition, also known as the 1,3-dipolar cycloaddition. wikipedia.orgrsc.org

In this mechanism, a pyridinium (B92312) ylide acts as the 1,3-dipole, which reacts with a dipolarophile to form the five-membered pyrrole (B145914) ring fused to the pyridine (B92270) core. researchgate.netorganic-chemistry.org The synthesis of 2-(trifluoromethyl)indolizine via this route would typically involve the reaction of a pyridine derivative with an α-halo ketone or related species to form a pyridinium salt in situ. Subsequent deprotonation with a base generates the pyridinium ylide intermediate. This ylide then undergoes a cycloaddition with an alkene or alkyne dipolarophile containing a trifluoromethyl group (e.g., a trifluoromethylated acrylate (B77674) or acetylene (B1199291) derivative). The reaction is often followed by an oxidation or elimination step to yield the aromatic indolizine ring. organic-chemistry.org The versatility of this approach allows for the construction of a wide array of substituted indolizines. researchgate.netrsc.org

Annulation reactions, particularly those catalyzed by transition metals, provide another powerful route. Palladium-catalyzed regioselective annulation of 2-(pyridine-2-yl) acetonitrile (B52724) derivatives with propargyl carbonates has been shown to be an effective method for producing polysubstituted indolizines. organic-chemistry.org A related strategy involves a domino trifluoromethylation/cyclization of 2-alkynylanilines to produce 2-(trifluoromethyl)indoles, a process that highlights how a trifluoromethylation step can be integrated into a cyclization cascade. organic-chemistry.orgnih.gov While this example yields an indole (B1671886), the mechanistic principle of a domino reaction—combining multiple bond-forming events in a single pot—is directly applicable to indolizine synthesis. Such a process for this compound would involve an initial trifluoromethylation of a suitable precursor, followed by an intramolecular cyclization to form the bicyclic system, ensuring precise placement of the CF₃ group. organic-chemistry.org

The table below summarizes key cycloaddition and annulation reaction types investigated for the formation of indolizine and related trifluoromethylated heterocyclic systems.

| Reaction Type | Key Reactants | Mechanism Highlights | Ref |

| [3+2] Cycloaddition | Pyridinium Ylide + Trifluoromethylated Dipolarophile | Concerted pericyclic reaction forming a five-membered ring. Often followed by aromatization. | wikipedia.orgnih.gov |

| Domino Reaction | 2-Alkynylpyridine derivative + CF₃ Source | Sequential trifluoromethylation and cyclization steps in one pot. | organic-chemistry.orgnih.gov |

| Transition Metal-Catalyzed Annulation | Pyridine derivative + Alkyne | Involves catalytic cycles with intermediates such as acylpalladium species, followed by cyclization. | organic-chemistry.orgrsc.org |

| Radical Cyclization | Unsaturated Precursor + Radical Initiator | Formation of radical intermediates that undergo intramolecular cyclization. | nih.govnih.govrsc.org |

Role of Intermediates in Catalytic and Non-Catalytic Syntheses

The nature of the intermediates defines the reaction pathway and ultimate product distribution in both catalytic and non-catalytic syntheses of this compound.

In non-catalytic [3+2] cycloaddition reactions, the pyridinium ylide is the crucial intermediate. researchgate.net These ylides are typically generated in situ from more stable pyridinium salt precursors by the action of a base. organic-chemistry.org The stability and reactivity of the ylide are influenced by substituents on both the pyridine ring and the ylidic carbon. For the synthesis of this compound, this would involve either a trifluoromethyl group on the dipolarophile or a trifluoromethyl-stabilized ylide.

Catalytic syntheses often proceed through different types of intermediates. Copper-catalyzed reactions for the formation of related trifluoromethylated heterocycles have been proposed to involve radical intermediates . nih.gov This is supported by studies on radical-induced cyclizations for indolizine synthesis, which have gained attention for their efficiency. rsc.org Visible-light-promoted trifluoromethylation/cyclization reactions also operate via a radical cascade mechanism. mdpi.com In these pathways, a trifluoromethyl radical (•CF₃) is first generated and adds to an unsaturated precursor, creating a new radical species that subsequently undergoes intramolecular cyclization to form the heterocyclic core.

Transition metal-catalyzed annulations involve organometallic intermediates. For example, palladium-catalyzed reactions can proceed via the formation of acylpalladium species which then participate in the cyclization. organic-chemistry.org Gold-catalyzed syntheses of indolizines have been shown to proceed through an alkyne-vinylidene isomerization step, generating a reactive intermediate that readily cyclizes. rsc.org

The following table outlines the key intermediates and their roles in various synthetic strategies.

| Synthesis Type | Key Intermediate | Role | Ref |

| Non-Catalytic [3+2] Cycloaddition | Pyridinium Ylide | Acts as the 1,3-dipole that reacts with the dipolarophile. | researchgate.netorganic-chemistry.org |

| Copper-Catalyzed Cyclization | Radical Species | Initiates a cascade by adding to a π-system, followed by cyclization. | nih.gov |

| Photocatalytic Reaction | Radical Species | Generated by visible light, initiates a trifluoromethylation/cyclization cascade. | mdpi.com |

| Palladium-Catalyzed Annulation | Acylpalladium Species | Formed in situ, acts as an electrophile to trigger cyclization. | organic-chemistry.org |

| Gold-Catalyzed Cycloisomerization | Vinylidene Complex | Results from alkyne isomerization, undergoes subsequent nucleophilic attack and cyclization. | rsc.org |

Stereochemical and Regiochemical Control in Trifluoromethylindolizine Synthesis

Achieving control over stereochemistry and regiochemistry is a paramount challenge in the synthesis of complex molecules like this compound.

Stereochemical control is primarily relevant when creating chiral centers, for instance, in the synthesis of hydrogenated indolizine derivatives (indolizidines). Research on the synthesis of optically active trifluoromethylated indolizidinones has demonstrated that stereoselective radical cyclizations can be highly effective. nih.gov In these reactions, the stereochemistry of the newly formed chiral centers is controlled by the conformation of the cyclizing radical intermediate. nih.gov Another successful approach involves an enantioselective intramolecular aza-Michael reaction to form chiral trifluoromethylated pyrrolidines, which serve as key precursors to the indolizidine scaffold. nih.gov

Regiochemical control is critical for ensuring the trifluoromethyl group is installed at the desired C-2 position of the indolizine ring. In [3+2] cycloaddition reactions, the regioselectivity is governed by the electronic and steric properties of both the pyridinium ylide (the 1,3-dipole) and the trifluoromethylated dipolarophile. wikipedia.org The interaction between the frontier molecular orbitals (HOMO and LUMO) of the two reactants dictates the orientation of the addition. The synthesis of trifluoromethyl-1,2,3-triazoles via 1,3-dipolar cycloaddition has shown that regioselectivity can be controlled by polarity effects. thieme-connect.de

Domino trifluoromethylation/cyclization strategies offer excellent regiocontrol. organic-chemistry.org By performing the trifluoromethylation first on a linear precursor, the position of the CF₃ group is fixed before the cyclization event occurs, thus avoiding the formation of other regioisomers. This approach provides an unambiguous route to the desired product. nih.gov In palladium-catalyzed annulation reactions, the choice of phosphine (B1218219) ligand has been shown to be a critical factor in determining the regioselectivity of the cyclization. organic-chemistry.org

Kinetic and Thermodynamic Aspects of Trifluoromethylated Indolizine Cyclizations

Detailed quantitative kinetic and thermodynamic studies on the cyclization step to form this compound are not extensively reported in the literature. However, the influence of reaction conditions on product yields and selectivity provides qualitative insights into the underlying kinetic and thermodynamic factors.

Reaction temperature, solvent, and catalyst can significantly influence whether a reaction is under kinetic or thermodynamic control. For instance, some cycloaddition reactions are reversible, and prolonged reaction times or higher temperatures may favor the more thermodynamically stable isomer. Conversely, reactions run at lower temperatures often favor the product that is formed fastest, the kinetic product.

A notable example of kinetic control is the solvent-controlled synthesis of bis(trifluoromethyl)-cyclopropanes versus -pyrazolines from the reaction of 2-trifluoromethyl-1,3-conjugated enynes with CF₃CHN₂. rsc.org In this case, changing the solvent from N,N-dimethylacetamide (DMAc) to 1,2-dichloroethane (B1671644) (DCE) completely switches the reaction from a [3+2] cycloaddition to a [2+1] cycloaddition, indicating that the solvent plays a key role in stabilizing the transition state for one pathway over the other. rsc.org This demonstrates that the energy barriers (kinetics) of competing cyclization pathways can be manipulated by the reaction environment.

In domino reactions, the relative rates of the sequential steps are critical. For a successful one-pot synthesis, the cyclization step must be faster than potential side reactions of the trifluoromethylated intermediate. organic-chemistry.org The choice of protecting groups (e.g., N-tosyl or N-mesyl) has been found to be crucial for successful cyclization, suggesting they modulate the electronic properties and reactivity of the cyclization precursor, thereby affecting the kinetics of the ring-closing step. organic-chemistry.org While explicit rate constants are lacking, these observations underscore the importance of kinetic factors in the synthesis of trifluoromethylated heterocycles.

Chemical Reactivity and Derivatization Strategies for Trifluoromethylated Indolizines

Functionalization at Pyridine (B92270) and Pyrrole (B145914) Moieties of the Indolizine (B1195054) Core

The indolizine nucleus is a π-excessive heteroaromatic system, making it susceptible to electrophilic attack, primarily at the pyrrole moiety (C1 and C3 positions). The presence of a strongly electron-withdrawing CF3 group at the C2 position is expected to deactivate the pyrrole ring towards electrophilic substitution to some extent, while still directing reactions to the C1 and/or C3 positions.

Functionalization of the pyridine ring in indolizines is generally more challenging due to its π-deficient nature. Direct C-H functionalization of pyridines often requires harsh conditions and can lead to mixtures of products. rsc.org Strategies such as ring-opening to Zincke imine intermediates have been developed for the selective functionalization of pyridines. pnas.orgrsc.org While not specifically demonstrated on 2-(trifluoromethyl)indolizine, these methods represent potential avenues for derivatization of its pyridine ring. Gold(I)-catalyzed intramolecular hydroarylation/aromatization of pyrrole-ynes offers a route to construct functionalized indolizines by building the pyridine ring, allowing for the incorporation of various substituents. rsc.org

Electrophilic and Nucleophilic Substitution Reactions on Trifluoromethylated Indolizines

Electrophilic Substitution:

The primary sites for electrophilic attack on the indolizine ring are the C1 and C3 positions of the pyrrole ring. The electron-withdrawing nature of the 2-CF3 group can decrease the reactivity of the ring towards electrophiles. However, functionalization is still achievable, as demonstrated by trifluoromethylthiolation reactions (see section 4.7).

Nucleophilic Substitution:

Nucleophilic aromatic substitution (SNAr) on the indolizine core is generally difficult due to the electron-rich nature of the ring system. However, the introduction of a trifluoromethyl group could potentially facilitate such reactions if a suitable leaving group is present on the ring. For polyfluoroarenes, SNAr is a known process where the fluorine atoms activate the ring towards nucleophilic attack. researchgate.netnih.gov In the context of this compound, this would likely require the presence of other activating groups or a leaving group at a position activated by both the ring nitrogen and the CF3 group. There is limited specific literature on the nucleophilic substitution reactions of this compound itself. However, studies on 5-chloroindolizines have shown that nucleophilic substitution at the C5 position is possible, activated by the adjacent nitrogen and an electron-withdrawing cyano group. researchgate.net

Radical Cyclization and Cross-Coupling Reactions of Indolizine Derivatives

Radical reactions provide a powerful tool for the synthesis and functionalization of heterocyclic compounds. Visible-light-induced radical cascade trifluoromethylation/cyclization reactions have been employed to construct trifluoromethylated polycyclic quinazolinones, benzimidazoles, and indoles. mdpi.com This type of strategy often involves the generation of a trifluoromethyl radical which then participates in a cascade reaction. For instance, a plausible mechanism involves the homolysis of a CF3 source, followed by the trapping of the CF3 radical by an alkene, leading to an intramolecular cyclization. beilstein-journals.orgnih.gov While these examples focus on the synthesis of the trifluoromethylated heterocyclic core, they highlight the compatibility of the indolizine system with radical intermediates.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. An efficient synthesis of 1,3-disubstituted indolizines has been developed via a palladium-catalyzed cross-coupling of 3-(2-pyridyl) propargyl carbonates with organoboronic acids, followed by cycloisomerization. rsc.org This indicates that once a suitable handle (e.g., a halogen) is introduced onto the this compound core, it could be further functionalized through various cross-coupling reactions to introduce aryl, alkyl, or other moieties.

C-H Activation and Directed Metalation Approaches for Positional Functionalization

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for derivatizing heterocyclic compounds. acs.org For pyridines, which are electron-deficient, C-H functionalization can be challenging but has been achieved using various transition-metal catalysts. rsc.orgnih.govresearchgate.net These methods could potentially be applied to the pyridine ring of this compound. Palladium-catalyzed C-H functionalization has been used to access polyring-fused N-heterocycles from indolizine precursors. acs.org

Transformations of the Trifluoromethyl Group and its Influence on Reactivity

The trifluoromethyl group is generally considered to be highly stable and chemically inert. However, under specific conditions, it can undergo transformations. Selective transformations of aromatic trifluoromethyl groups have been achieved, for instance, through C-F bond activation. baranlab.org These methods often require specific neighboring groups to facilitate the reaction. The strong electron-withdrawing nature of the CF3 group significantly influences the reactivity of the indolizine ring, primarily by decreasing the electron density of the heterocyclic system. This deactivating effect can make electrophilic substitutions more challenging compared to non-fluorinated indolizines. Conversely, it may render the ring more susceptible to nucleophilic or radical attack under certain conditions.

Reactivity of Trifluoromethylated Indolizines as Building Blocks

Trifluoromethylated heterocycles are valuable building blocks in medicinal chemistry and materials science due to the unique properties conferred by the CF3 group. nih.govnih.gov Trifluoromethylnitrone, for example, is a versatile building block for synthesizing various trifluoromethyl-containing heterocycles through [3+2] cycloaddition reactions. nih.govresearchgate.net Similarly, this compound can serve as a scaffold for the synthesis of more complex molecules. For instance, it can be envisioned to participate in cycloaddition reactions, such as [8+2] cycloadditions, which are characteristic of the indolizine system, to form larger polycyclic aromatic systems. mdpi.com The synthesis of fused tricyclic indolizines has been achieved through intramolecular silver-mediated double cyclization of 2-(pyridin-2-yl)acetic acid propargyl esters, demonstrating a pathway to complex fused systems from indolizine precursors. scispace.com

Trifluoromethylthiolation of Indolizine Derivatives

Trifluoromethylthiolation, the introduction of the SCF3 group, is a significant transformation in medicinal chemistry as this group can enhance the lipophilicity and metabolic stability of drug candidates. A photocatalytic late-stage functionalization protocol has been developed for the direct trifluoromethylthiolation of indolizines. researchgate.net This method utilizes N-((trifluoromethyl)thio)saccharin as the SCF3 radical source and a photoredox catalyst. The reaction proceeds with high chemoselectivity, affording 3-(trifluoromethylthio)indolizine derivatives in good to excellent yields.

The regioselectivity of this reaction is primarily at the C3 position of the indolizine ring. The reaction tolerates a wide range of functional groups on the indolizine scaffold, including esters, nitriles, and hydroxyl groups. The electronic nature of the substituents on the indolizine core plays a crucial role in the reaction outcome, with electron-donating groups generally leading to higher yields. researchgate.net

Below is a table summarizing the yields of various trifluoromethylthiolated indolizine derivatives prepared via a photocatalytic method.

| Entry | Indolizine Substrate | Product | Yield (%) |

| 1 | 2-(4-Methoxyphenyl)indolizine-1-carbonitrile | 2-(4-Methoxyphenyl)-3-((trifluoromethyl)thio)indolizine-1-carbonitrile | 26 (52)¹ |

| 2 | 2-(2-Methoxyphenyl)indolizine-1-carbonitrile | 2-(2-Methoxyphenyl)-3-((trifluoromethyl)thio)indolizine-1-carbonitrile | 22 (51)² |

| 3 | 2-(4-Hydroxyphenyl)-3-((trifluoromethyl)thio)indolizine | 2-(4-Hydroxyphenyl)-1,3-bis((trifluoromethyl)thio)indolizine | 30³ |

| 4 | 2-(Thiophen-2-yl)indolizine | 2-(Thiophen-2-yl)-3-((trifluoromethyl)thio)indolizine | 86 |

| 5 | 2-Methylindolizine | 2-Methyl-3-((trifluoromethyl)thio)indolizine | 53 |

| 6 | 1-(Methylsulfonyl)-2-phenylindolizine | 1-(Methylsulfonyl)-2-phenyl-3-((trifluoromethyl)thio)indolizine | 20 (53)¹ |

| 7 | Diethyl indolizine-1,2-dicarboxylate | Diethyl 3-((trifluoromethyl)thio)indolizine-1,2-dicarboxylate | 22 (34)¹ |

¹Yield in parenthesis was obtained by increasing the concentration of the reaction mixture. ²Yield in parenthesis was obtained by increasing the reaction time. ³Product was obtained as a 2:1 mixture with the mono-substituted product.

Computational and Theoretical Studies on 2 Trifluoromethyl Indolizine

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has proven to be a important tool for elucidating the three-dimensional arrangement of atoms and the distribution of electrons in 2-(Trifluoromethyl)indolizine. These theoretical calculations provide a foundational understanding of the molecule's stability and intrinsic properties.

DFT calculations, often employing hybrid functionals such as B3LYP in conjunction with a basis set like 6-311+G(d,p), are utilized to determine the optimized molecular geometry of this compound nih.govkaznu.kzdntb.gov.ua. These studies typically reveal the planarity or near-planarity of the indolizine (B1195054) ring system, a characteristic feature of this heterocyclic compound chim.it. The introduction of the trifluoromethyl (-CF3) group at the 2-position induces notable effects on the local geometry. Key computed parameters include bond lengths, bond angles, and dihedral angles, which can be compared with experimental data from techniques like X-ray crystallography where available.

The electronic structure of this compound is also extensively probed using DFT. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the electron density distribution across the indolizine core hhu.de. This is reflected in the calculated molecular electrostatic potential (MEP), which maps regions of positive and negative electrostatic potential on the molecular surface, indicating likely sites for electrophilic and nucleophilic attack. Furthermore, DFT is employed to calculate various electronic properties that quantify the molecule's response to an external electric field, such as the dipole moment, polarizability, and hyperpolarizability dntb.gov.ua.

Table 1: Calculated Geometric Parameters for a Representative Trifluoromethylated Indolizine Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-C (ring) | 1.38 - 1.42 | 118 - 122 |

| C-N (ring) | 1.37 - 1.40 | 107 - 110 |

| C-CF3 | 1.51 | - |

Note: The values presented are typical ranges and may vary depending on the specific computational method and the full molecular structure.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound analysis of the chemical bonding and non-covalent interactions within this compound by examining the topology of the electron density nih.gov. This method allows for a quantitative description of the nature of atomic interactions.

QTAIM analysis involves identifying critical points in the electron density, where the gradient of the density is zero. Bond critical points (BCPs) are of particular interest, as their properties reveal the nature of the interaction between two atoms nih.gov. For instance, the value of the electron density (ρ) and its Laplacian (∇²ρ) at the BCP can distinguish between shared-shell (covalent) and closed-shell (ionic, van der Waals, hydrogen bonding) interactions.

In the context of trifluoromethylated indolizines, QTAIM can be used to characterize the C-F bonds of the trifluoromethyl group and to investigate potential intramolecular non-covalent interactions. For example, a bond path between a fluorine atom and a nearby hydrogen atom on the indolizine ring would indicate the presence of an intramolecular hydrogen bond, and the properties at the corresponding BCP would quantify its strength nih.gov.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key component of computational studies on this compound, as it provides crucial insights into the molecule's reactivity and electronic properties youtube.comlibretexts.orgwikipedia.org. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the primary orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons youtube.comlibretexts.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite.

For this compound, the electron-withdrawing trifluoromethyl group is expected to lower the energies of both the HOMO and LUMO compared to the unsubstituted indolizine. However, the effect is generally more pronounced on the LUMO, leading to a modification of the HOMO-LUMO gap. The distribution of the HOMO and LUMO across the molecule, which can be visualized through computational software, reveals the most probable sites for electrophilic and nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies for a Trifluoromethylated Indolizine

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 to -7.5 |

| LUMO | -1.5 to -2.5 |

Note: These values are illustrative and can vary based on the specific compound and the level of theory used in the calculations.

In Silico Mechanistic Insights into Trifluoromethylated Indolizine Reactions

Computational methods provide a powerful avenue for exploring the reaction mechanisms involving trifluoromethylated indolizines at the molecular level. These in silico studies can elucidate reaction pathways, identify transition states, and calculate activation energies, offering a detailed understanding that can be difficult to obtain through experimental means alone.

For instance, theoretical studies can be employed to investigate the mechanism of synthesis of the this compound scaffold itself. This could involve modeling cycloaddition reactions, which are common routes to indolizine synthesis, to determine whether the reaction proceeds via a concerted or stepwise mechanism. The calculated energy profile of the reaction can help to explain the observed regioselectivity and stereoselectivity.

Furthermore, computational studies can shed light on the reactivity of the this compound core in subsequent functionalization reactions. For example, in a copper-catalyzed cyclization to form related trifluoromethylated structures, computational modeling could help to elucidate the role of the catalyst and the nature of the intermediates, potentially supporting a proposed radical mechanism rsc.org. Similarly, for domino reactions that lead to the formation of related trifluoromethylated heterocycles, computational analysis can help to map out the sequence of events, including trifluoromethylation, cyclization, and subsequent steps organic-chemistry.org.

Spectroscopic Data Interpretation and Validation via Theoretical Calculations

Theoretical calculations are an indispensable tool for the interpretation and validation of experimental spectroscopic data for this compound. By simulating spectra computationally, a direct comparison with experimental results can be made, aiding in the definitive assignment of spectral features.

For vibrational spectroscopy, DFT calculations can predict the infrared (IR) and Raman spectra of this compound. The calculated vibrational frequencies and intensities can be correlated with the experimental peaks, allowing for a detailed assignment of the vibrational modes to specific molecular motions, such as the stretching and bending of particular bonds kaznu.kz.

In the case of Nuclear Magnetic Resonance (NMR) spectroscopy, theoretical methods can be used to calculate the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei. These calculated values, when compared with the experimental NMR spectra, can confirm the structural assignment of the molecule core.ac.uk. This is particularly valuable for complex molecules where empirical interpretation of the spectra can be challenging.

Time-dependent DFT (TD-DFT) is employed to simulate the electronic absorption spectra (UV-Vis) of this compound. These calculations provide information about the energies of electronic transitions and the orbitals involved, which helps in understanding the photophysical properties of the molecule.

Investigation of Intramolecular Interactions and Stabilization in Trifluoromethylated Indolizines

The presence of the trifluoromethyl group in this compound can lead to various intramolecular interactions that play a crucial role in the molecule's conformation and stability. Computational chemistry provides the means to identify and quantify these subtle interactions.

One of the key areas of investigation is the potential for intramolecular hydrogen bonding between one of the fluorine atoms of the -CF3 group and a nearby hydrogen atom on the indolizine ring. Theoretical methods such as DFT can predict the geometries that favor such interactions, and QTAIM analysis can confirm their existence and estimate their strength nih.gov.

Synthetic Applications and Building Block Utility of Trifluoromethylated Indolizines

Trifluoromethylated Indolizines as Versatile Synthetic Intermediates

Trifluoromethylated indolizines serve as valuable and versatile intermediates in organic synthesis, providing a scaffold for the introduction of further chemical complexity. The inherent reactivity of the indolizine (B1195054) ring, which is isoelectronic with indole (B1671886), allows for various functionalization reactions. The electron-rich nature of the pyrrole (B145914) moiety of the indolizine core makes it susceptible to electrophilic attack, primarily at the C1 and C3 positions. The presence of a trifluoromethyl group at the C2 position modulates this reactivity, influencing the regioselectivity of subsequent transformations.

Research into the electrophilic reactions of related trifluoromethylated heterocyclic systems, such as 7-(trifluoromethyl)-2,3-dihydro-1H-pyrrolizine, demonstrates the utility of these scaffolds as building blocks. Studies have shown that these compounds readily undergo halogenation and acylation at the C5 position (analogous to the C1 or C3 position in indolizine), creating a range of new derivatives. nuph.edu.uanuph.edu.ua This reactivity highlights the potential of 2-(trifluoromethyl)indolizine to act as a precursor to a diverse array of substituted molecules, where the initial trifluoromethylated core is further elaborated.

The functionalization of the indolizine nucleus is a key strategy for developing novel compounds. For instance, photocatalytic methods have been developed for the late-stage synthesis of 3-(trifluoromethyl)indolizines, showcasing the accessibility of these structures for further diversification. nih.gov Such methodologies, which tolerate a variety of functional groups, underscore the role of the trifluoromethylated indolizine core as a robust platform for building more complex, biologically relevant molecules. nih.gov The ability to perform these transformations allows chemists to use trifluoromethylated indolizines as starting points for multi-step synthetic sequences.

Strategies for Constructing Complex Molecular Architectures from this compound

The this compound framework is an excellent starting point for the construction of complex, polycyclic molecular architectures, primarily through transition-metal-catalyzed reactions. Palladium-catalyzed cross-coupling and cycloisomerization cascades are powerful tools for elaborating the indolizine core. rsc.orgnih.gov These methods enable the efficient formation of new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of functionalized and fused indolizine derivatives.

One prominent strategy involves the palladium(II)-catalyzed cascade functionalization of internal alkynes attached to the indolizine scaffold. This approach has been successfully employed to create a variety of pyrrolizine- and indolizine-fused heterocycles, such as isobenzofuran-fused pyrrolizines and isochromeno[3,4-f]indolizin-5-ones. acs.org Such cascade reactions are characterized by high step and atom economy and allow for the generation of significant molecular diversity from a common precursor. acs.org By modifying the reaction conditions and the nature of the starting materials, chemists can selectively produce different fused ring systems.

Another key strategy is the direct C–H functionalization of the indolizine ring. This modern synthetic approach avoids the need for pre-functionalized substrates and allows for the direct introduction of new substituents. Palladium-mediated C–H functionalization has been used to transform indolizines into polyring-fused N-heterocycles. acs.org Organocatalytic methods have also been developed, for example, for the C3-alkylation of indolizines with various electrophiles, further demonstrating the versatility of the scaffold in building intricate molecular structures. rsc.org These strategies are crucial for synthesizing novel compounds with potential applications in materials science and medicinal chemistry.

Development of Diverse Libraries of Functionalized Indolizine Analogues for Chemical Exploration

The indolizine scaffold is a privileged structure in medicinal chemistry, and the development of libraries of functionalized analogues is a key strategy in the search for new therapeutic agents. mcgill.ca Automated flow reactor technology has emerged as a powerful tool for the rapid and efficient synthesis of such libraries. A methodology for the fully automated synthesis of a 25-membered library of druglike 3-aminoindolizines has been developed, which employs orthogonal modification of an indolizine core generated in situ. nih.gov This approach combines a tandem Sonogashira coupling/cycloisomerization sequence with a broad range of acylation, alkylation, and sulfonamidation reactions, all performed without isolating intermediates. nih.gov This high-throughput method is ideal for generating diverse molecular systems for lead discovery and optimization programs. nih.gov

In addition to flow chemistry, multicomponent reactions (MCRs) provide an efficient pathway to indolizine libraries. Palladium-catalyzed MCRs using components like 2-bromopyridines, imines, carbon monoxide, and alkynes allow for the modular synthesis of a wide variety of substituted indolizines. nih.gov By systematically varying each component, chemists can generate extensive libraries where every substituent is independently controlled from simple, readily available reagents. nih.gov

These libraries are often designed to target specific biological pathways. For example, new families of 3-aroylindolizines bearing a dimethoxytriazine unit have been designed and synthesized to be evaluated for their ability to inhibit tubulin polymerization and cellular growth. nih.gov One compound from this library was identified as a promising candidate that may target polo-like kinase 1 (PLK1), a key protein in cell division. nih.gov This targeted approach to library design, focused on a specific biological outcome, is a cornerstone of modern drug discovery.

Utility in Ligand Design and Catalysis Research (e.g., as frameworks for novel catalysts or ligands)

While the direct use of this compound as a ligand is not extensively documented, the broader class of indolizine derivatives shows significant promise in ligand design and catalysis. The structural features of the indolizine core—its aromaticity, planarity, and electron-rich nature—make it an attractive framework for constructing ligands for transition metal complexes. Polycyclic analogs of indolizine, in particular, have found application as heterocyclic analogs of indene (B144670) in the synthesis of ligands.

The indolizine scaffold can participate directly in catalytic asymmetric reactions. A highly enantioselective conjugate addition of indolizines to α,β-unsaturated 2-acyl imidazoles has been developed using chiral-at-metal rhodium complexes as catalysts. rsc.org In this process, the indolizine acts as a nucleophile, and the chiral metal complex controls the stereochemical outcome, affording products in high yields and with excellent enantioselectivities. rsc.org This demonstrates the potential of indolizine-based transformations in stereoselective synthesis.

Furthermore, the isoelectronic relationship between indolizine and indole suggests that indolizine-based ligands could serve as effective alternatives in catalytic systems where indole-based ligands are used. The development of metal complexes supported by indole-functionalized N-heterocyclic carbenes (NHCs) for catalytic applications like transfer hydrogenation highlights the utility of such nitrogen-containing heterocyclic frameworks in catalysis. researchgate.net The ability to tune the electronic properties of the indolizine ring, for example through the introduction of a trifluoromethyl group, offers a pathway to modulate the performance of future indolizine-based catalysts and ligands.

Future Directions and Emerging Research Avenues in Trifluoromethylated Indolizine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Trifluoromethylated Indolizines

The synthesis of trifluoromethylated indolizines has traditionally relied on methods that can be time-consuming and utilize expensive or hazardous materials. ijettjournal.org A significant future direction lies in the development of novel and sustainable synthetic methodologies that are more efficient, cost-effective, and environmentally benign.

Recent advancements have focused on greener techniques to mitigate the environmental impact of chemical syntheses. ijettjournal.org One promising approach is the use of microwave irradiation, which has been shown to enhance reaction rates, improve yields, and increase the purity of indolizine (B1195054) derivatives while reducing reaction times. ijettjournal.org The adoption of eco-friendly solvents, such as water, is another key aspect of sustainable synthesis. ijettjournal.org

A notable example of a novel synthetic route is the domino trifluoromethylation/cyclization of 2-alkynylanilines using the fluoroform-derived CuCF3 reagent. organic-chemistry.orgnih.gov This method provides a direct and unambiguous pathway to 2-(trifluoromethyl)indoles, which are closely related to indolizines, and highlights the potential for developing similar strategies for the direct synthesis of 2-(trifluoromethyl)indolizine. organic-chemistry.orgnih.gov

Exploration of Unconventional Reaction Pathways for Accessing New Derivatives

The quest for novel this compound derivatives with unique substitution patterns is driving the exploration of unconventional reaction pathways. These innovative approaches move beyond traditional methods to provide access to previously inaccessible chemical space.

One such unconventional pathway is the visible-light-induced radical cascade cyclization. This catalyst-free approach allows for the construction of trifluoromethylated heterocycles through a process initiated by the homolysis of reagents like Umemoto's reagent. nih.gov This method offers a straightforward route to complex indole (B1671886) derivatives and holds promise for adaptation to indolizine synthesis. nih.gov

Domino reactions, which involve a sequence of intramolecular transformations, are also emerging as a powerful tool. A domino trifluoromethylation/cyclization strategy has been successfully employed for the synthesis of 2-(trifluoromethyl)indoles, demonstrating the potential for precise control over the placement of the trifluoromethyl group. organic-chemistry.org This approach can be envisioned for the synthesis of a variety of functionalized 2-(trifluoromethyl)indolizines.

Furthermore, cycloaddition reactions represent a versatile strategy for constructing the indolizine core. The 1,3-dipolar cycloaddition reaction has been utilized to synthesize a novel series of 7-(trifluoromethyl)indolizine derivatives. nih.gov Solvent-controlled [2+1] or [3+2] cycloaddition reactions of 2-trifluoromethyl-1,3-conjugated enynes with 2,2,2-trifluorodiazoethane have also been developed for the synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines, showcasing the potential for creating diverse heterocyclic systems. rsc.org

Advanced Computational Modeling for Predicting Reactivity and Designing Novel Syntheses

The integration of advanced computational modeling is poised to revolutionize the design and synthesis of novel this compound derivatives. By predicting molecular properties and reaction outcomes, computational tools can significantly reduce the trial-and-error nature of synthetic chemistry, leading to more efficient and targeted research. mit.edu

Computational models can be employed to predict the reactivity of different substrates and reagents, allowing chemists to select the most promising candidates for a desired transformation. mit.edu For instance, by calculating frontier orbital energies, it is possible to predict whether a particular pair of molecules will react to form a desired product. mit.edu This approach has been successfully used to guide the synthesis of other nitrogen-containing heterocycles and can be readily applied to the synthesis of trifluoromethylated indolizines. mit.edu

Moreover, computational modeling can aid in the design of entirely new synthetic routes. By simulating reaction mechanisms and transition states, researchers can identify novel and potentially more efficient pathways to target molecules. This predictive power can help overcome synthetic challenges and open up new avenues for the creation of complex and functionally diverse this compound scaffolds.

The use of computational screening can also accelerate the discovery of compounds with specific properties. By modeling the interaction of potential drug candidates with biological targets, for example, researchers can prioritize the synthesis of molecules with the highest likelihood of therapeutic activity. nih.gov

Integration of Trifluoromethylated Indolizine Scaffolds into Functional Materials

The unique electronic and photophysical properties of the indolizine core make it an attractive scaffold for the development of functional organic materials. researchgate.net The introduction of a trifluoromethyl group can further enhance these properties, opening up new possibilities for applications in areas such as electronics and photonics.

Indolizine-containing molecules have already found applications as dyes and fluorescent materials. nih.gov The strong aromaticity and delocalized 10π-electron system of the indolizine ring contribute to its emissive properties. researchgate.net The trifluoromethyl group, with its strong electron-withdrawing nature, can modulate the electronic structure of the indolizine scaffold, leading to changes in absorption and emission wavelengths, as well as quantum yields.

Future research in this area will focus on the rational design and synthesis of this compound-based materials with tailored properties. This includes the development of novel fluorophores for bioimaging, sensors, and organic light-emitting diodes (OLEDs). The metabolic stability and enhanced cell membrane permeability often associated with trifluoromethylated compounds could also be advantageous for the development of fluorescent probes for biological systems. nih.gov

The integration of this compound units into larger conjugated systems and polymers is another promising avenue. This could lead to the creation of new materials with interesting electronic and optical properties for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Chemo- and Regioselective Late-Stage Functionalization Strategies

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the introduction of functional groups into a complex molecule at a late stage of the synthesis. nih.gov This approach allows for the rapid generation of analogues of a lead compound without the need for de novo synthesis. nih.gov The development of chemo- and regioselective LSF strategies for the this compound core is a key area of future research.

The direct functionalization of the indolizine ring system presents a significant challenge due to the presence of multiple reactive sites. However, recent advances have demonstrated the feasibility of selective C-H functionalization. A mild and highly chemoselective photocatalytic method has been developed for the direct trifluoromethylthiolation of the indolizine core at the 3-position. nih.govacs.org This method utilizes a simple and inexpensive photoredox catalyst and tolerates a wide range of functional groups. nih.govacs.org

The development of methods for the selective functionalization of other positions on the indolizine ring, particularly the pyridine-type and pyrrole-type rings, is a major goal. This would provide access to a wider range of structurally diverse derivatives with potentially novel biological activities or material properties.

Furthermore, the application of LSF to introduce trifluoromethyl groups onto existing indolizine-containing molecules is an attractive strategy. rsc.org This could be achieved through various methods, including metal catalysis, organocatalysis, light-driven reactions, and electrochemical synthesis. rsc.org The ability to install a trifluoromethyl group in a late-stage, selective manner would be a valuable tool for optimizing the properties of indolizine-based compounds.

Below is a table of the yields of various substituted 3-trifluoromethylthiolated indolizines synthesized via a photocatalytic late-stage functionalization protocol. acs.org

| Entry | R1 | R2 | R3 | Product | Yield (%) |

| 1 | H | 4-Me-Ph | H | 2h | 80 |

| 2 | H | 4-Br-Ph | H | 2j | 75 |

| 3 | H | 4-Cl-Ph | H | 2k | 50 |

| 4 | H | 4-CF3-Ph | H | 2l | 65 |

| 5 | CN | Thiophen-2-yl | H | 2w | 77 |

| 6 | CN | Me | H | 2y | 84 |

| 7 | SO2Me | Ph | H | 2ab | 20 |

| 8 | H | 4-MeO-Ph | CN | 2b | 26 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(trifluoromethyl)indolizine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound derivatives can be achieved via Cu-catalyzed cyclization of 2-(2-enynyl)pyridines with nucleophiles, which provides efficient access to indolizine scaffolds . Alternatively, metal-free one-pot synthesis using 2-(pyridin-2-yl)acetate, DMF-DMA, and α-halomethylenes has been reported, eliminating the need for chromatographic purification . Reaction conditions such as catalyst type (e.g., Cu vs. Pd), solvent polarity, and temperature significantly impact regioselectivity and yield. For example, Pd-C catalysts with MnO₂ as an oxidant enable [8+2] cycloaddition reactions for fluorinated indolizines .

Q. How can structural characterization of this compound derivatives be optimized using analytical techniques?

- Methodological Answer : High-performance liquid chromatography (HPLC) with retention time analysis (e.g., 1.25 minutes under SQD-FA05 conditions) and LCMS (e.g., m/z 742 [M+H]⁺) are critical for purity assessment and molecular weight confirmation . X-ray crystallography, when feasible, provides definitive structural elucidation, while NMR (¹H/¹³C/¹⁹F) resolves substituent positioning and trifluoromethyl group interactions .

Q. What are the primary biological assays used to evaluate this compound derivatives?

- Methodological Answer : Cytotoxicity is commonly assessed via MTT assays using cancer cell lines (e.g., HepG-2), with IC₅₀ values reported for structure-activity relationships (e.g., 393.7 ± 0.2 μg/ml for a related indolizine) . Enzyme inhibition studies, such as turbidimetric assays for hyaluronidase inhibition (IC₅₀ = 85 µM for 2-(4-bromophenyl)-3-methylindolizine-8-carboxylic acid), highlight therapeutic potential .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence reaction mechanisms in indolizine functionalization?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilic substitution reactivity at the C3 position of indolizine. Computational studies (DFT) can model charge distribution, while kinetic isotope experiments (e.g., deuterium labeling) track regioselectivity in cycloadditions . For example, fluorinated indolizines exhibit unique reactivity in [8+2] cycloadditions with acetylenes due to altered frontier molecular orbitals .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies in yields often arise from impurities in starting materials (e.g., α-halomethylenes) or solvent hygroscopicity. Systematic optimization via Design of Experiments (DoE) can identify critical parameters:

- Catalyst loading : 5–10 mol% CuI for cyclization .

- Solvent : Tetrahydrofuran (THF) vs. DMF for metal-free synthesis .

- Workup : Precipitation vs. column chromatography for purity .

Reproducibility requires strict control of moisture and oxygen levels, particularly for air-sensitive intermediates .

Q. How can this compound derivatives be tailored for selective enzyme inhibition?

- Methodological Answer : Structure-activity relationship (SAR) studies guided by molecular docking (e.g., AutoDock Vina) identify key interactions between the trifluoromethyl group and enzyme active sites. For SagHyal4755 hyaluronidase, introducing electron-deficient substituents (e.g., 4-bromophenyl) improves binding affinity by 30% compared to methyl analogs . Pharmacokinetic optimization (e.g., logP adjustment via ester prodrugs) enhances bioavailability .

Q. What are the challenges in scaling up indolizine synthesis, and how can they be mitigated?

- Methodological Answer : Large-scale synthesis faces challenges in exotherm control (e.g., cyclization reactions) and byproduct formation. Strategies include:

- Flow chemistry : Continuous processing for Cu-catalyzed reactions to manage heat dissipation .

- Green solvents : Ethanol/water mixtures reduce toxicity and improve yield in gram-scale syntheses .

- In-line analytics : PAT (Process Analytical Technology) monitors reaction progress via real-time HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products